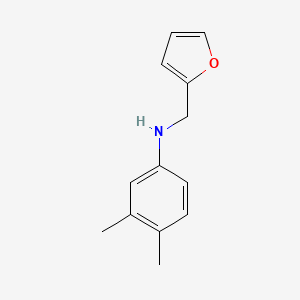

N-(furan-2-ylmethyl)-3,4-dimethylaniline

CAS No.: 356092-19-8

Cat. No.: VC7684417

Molecular Formula: C13H15NO

Molecular Weight: 201.269

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 356092-19-8 |

|---|---|

| Molecular Formula | C13H15NO |

| Molecular Weight | 201.269 |

| IUPAC Name | N-(furan-2-ylmethyl)-3,4-dimethylaniline |

| Standard InChI | InChI=1S/C13H15NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3 |

| Standard InChI Key | SPXKYWDKBVGKMB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NCC2=CC=CO2)C |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound consists of two primary moieties:

-

A 3,4-dimethylaniline group, where methyl substituents at the 3- and 4-positions of the benzene ring enhance steric bulk and modulate electronic effects.

-

A furan-2-ylmethyl group, connected to the aniline nitrogen via a methylene bridge. The furan ring contributes π-electron density and potential coordination sites .

The IUPAC name, N-(furan-2-ylmethyl)-3,4-dimethylaniline, reflects this substitution pattern. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 201.27 g/mol | |

| SMILES | CC1=C(C=C(C=C1)NCC2=CC=CO2)C | |

| InChIKey | SPXKYWDKBVGKMB-UHFFFAOYSA-N |

Spectroscopic and Computational Data

Predicted Collision Cross-Section (CCS) values, critical for mass spectrometry characterization, vary by adduct :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 202.12 | 145.0 |

| [M+Na]⁺ | 224.10 | 158.6 |

| [M-H]⁻ | 200.11 | 151.4 |

These data assist in differentiating structural isomers during analytical workflows .

Synthetic Routes and Optimization

Proposed Synthesis

While no explicit protocol for N-(furan-2-ylmethyl)-3,4-dimethylaniline is documented, analogous compounds suggest a reductive amination pathway:

-

Reactants: 3,4-Dimethylaniline and furan-2-carbaldehyde.

-

Conditions: Reflux in ethanol with an acid catalyst (e.g., acetic acid) to form the Schiff base intermediate, followed by reduction with NaBH₄ or catalytic hydrogenation.

Hypothetical Reaction:

Challenges in Synthesis

-

Steric Hindrance: The 3,4-dimethyl substitution on the aniline ring may slow imine formation due to reduced nucleophilicity of the amine.

-

Purification: Separation from unreacted starting materials or byproducts requires chromatography or recrystallization, given the compound’s moderate polarity.

Physicochemical Properties and Reactivity

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or dichloromethane, based on structural analogs.

-

Stability: The furan ring is susceptible to oxidative degradation under acidic or high-temperature conditions, necessitating inert storage environments .

Reactivity Profile

-

Amine Group: Participates in electrophilic substitution (e.g., acetylation, sulfonation) and serves as a ligand in metal coordination complexes .

-

Furan Ring: Prone to Diels-Alder reactions or electrophilic aromatic substitution at the 5-position.

Future Directions

-

Synthetic Optimization: Develop scalable, high-yield routes using flow chemistry or microwave-assisted techniques.

-

Biological Screening: Evaluate in vitro cytotoxicity and target engagement in disease models .

-

Computational Modeling: Predict reactivity and binding modes using DFT or molecular docking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume